molecular formula C6H8N2O3S B3048386 2-Methanesulfonyl-5-methoxypyrimidine CAS No. 1671-09-6

2-Methanesulfonyl-5-methoxypyrimidine

Cat. No. B3048386
CAS RN: 1671-09-6
M. Wt: 188.21 g/mol
InChI Key: VZZFSIFKVARSJZ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5-methoxypyrimidine is a chemical compound with the linear formula C6H8N2O3S . It has a molecular weight of 188.206 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

1. Molecular Synthesis and Structure : A study described the synthesis of a complex molecule involving a methanesulfonyl group, demonstrating the chemical versatility of methanesulfonyl-containing compounds in molecular design and crystal formation (Aoki et al., 2017).

2. Electrochemical Applications : Research on sodium insertion into vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid showcases the application of methanesulfonyl derivatives in enhancing electrochemical properties of materials, indicating potential for energy storage solutions (Su et al., 2001).

3. Organic Reactions and Mechanisms : Investigations into the OH-radical-induced oxidation of methanesulfinic acid revealed the reactions of the methanesulfonyl radical, providing insights into the chemical behavior of sulfonic acids in environmental and possibly pharmaceutical contexts (Flyunt et al., 2001).

Applications in Organic Synthesis and Material Science

4. Synthesis of Complex Molecules : Studies on the synthesis and pharmacological evaluation of benzopyrano[4,3-d]pyrimidines, incorporating methanesulfonyl derivatives, highlight their role in developing potential therapeutic agents with various biological activities (Bruno et al., 2004).

5. Material Science and Catalysis : Research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, where methanesulfonyl groups play a crucial role, underscores the importance of these compounds in constructing novel materials with potential applications in catalysis and nanotechnology (Shankar et al., 2011).

properties

IUPAC Name

5-methoxy-2-methylsulfonylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-7-6(8-4-5)12(2,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZFSIFKVARSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400080
Record name 2-methanesulfonyl-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-5-methoxypyrimidine

CAS RN

1671-09-6
Record name 5-Methoxy-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methanesulfonyl-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHANESULFONYL-5-METHOXY-PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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